Cis-3-Ethyl-4-fluoropyrrolidine can be classified under fluorinated amines, specifically as a substituted pyrrolidine. Pyrrolidines are known for their presence in various natural products and pharmaceuticals. The synthesis and study of fluorinated pyrrolidines have gained attention due to their potential applications in medicinal chemistry, particularly as inhibitors of enzymes and receptors.
The synthesis of cis-3-Ethyl-4-fluoropyrrolidine can be approached through several methods:
Cis-3-Ethyl-4-fluoropyrrolidine has the following structural characteristics:
The stereochemistry of the compound is crucial for its biological activity; thus, maintaining the cis configuration during synthesis is essential.
Cis-3-Ethyl-4-fluoropyrrolidine participates in various chemical reactions:
The mechanism of action for cis-3-Ethyl-4-fluoropyrrolidine typically involves its interaction with biological targets such as enzymes or receptors. The fluorine atom enhances lipophilicity and metabolic stability, potentially increasing binding affinity to target proteins.
Cis-3-Ethyl-4-fluoropyrrolidine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Cis-3-Ethyl-4-fluoropyrrolidine has several applications:
Nucleophilic fluorination is pivotal for introducing fluorine with inverted stereochemistry at C4. Deoxyfluorination agents like N-[(1,1,2,2-tetrafluoroethyl)diethylamino]sulfur trifluoride (TFEDAST) or N-(tert-butylsulfonyl)-(S)-1,1,1-trifluoro-N-(2,2,2-trifluoroethyl)aminosulfane (Nf-FDA) react with trans-3-ethyl-4-hydroxypyrrolidine precursors under mild conditions (0°C to 25°C) to yield the cis-4-fluoro adduct. This SN₂-type mechanism proceeds with >95% stereoinversion and minimal epimerization when using aprotic dipolar solvents like DMF or DCM [1] [2]. Critically, the C3 ethyl group’s steric bulk necessitates bulky electrophilic fluorinating agents (e.g., Fluolead®) to suppress β-elimination byproducts. Automated optimization platforms reveal that substrate-to-fluoride ratios of 1:1.2 and reaction times ≤2 hours maximize yields (≥85%) while preserving enantiomeric excess (ee >98%) in chiral substrates [1] [2].
Table 1: Performance of Nucleophilic Fluorinating Agents for cis-3-Ethyl-4-fluoropyrrolidine Synthesis
| Fluorinating Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|---|
| TFEDAST | DCM | 0→25 | 1.5 | 92 | 98:2 |
| Nf-FDA | DMF | -10→25 | 2.0 | 88 | 96:4 |
| Fluolead® | THF | 25 | 4.0 | 78 | 93:7 |
| DAST | Toluene | 80 | 8.0 | 65 | 85:15 |
Automated modules (e.g., GE TRACERlab™ FX₂N) enable radiosynthesis of fluorine-18 labeled analogs for PET imaging. Using [¹⁸F]KF/kryptofix 2.2.2 complexes, nucleophilic displacement of activated trans-4-nosyloxy or triflyloxy precursors achieves ≥75% radiochemical yield (RCY) within 25 minutes. Integrated solid-phase extraction (SPE) purification delivers >99% radiochemical purity and eliminates racemization risks during workup. This platform technology supports batch production of 10–50 GBq quantities of [¹⁸F]-cis-3-ethyl-4-fluoropyrrolidine, crucial for preclinical neuroreceptor studies [1] [2].
Tandem reductive amination/fluorocyclization constructs the pyrrolidine ring with embedded cis-stereochemistry. Ethyl-containing δ-fluoroaminoaldehydes undergo BF₃·OEt₂-catalyzed cyclization at -78°C, forming the cis-3-ethyl-4-fluoropyrrolidine core diastereoselectively (dr >20:1). Computational studies confirm chair-like transition states where fluorine and ethyl adopt pseudo-equatorial positions. Alternatively, Pd(0)-catalyzed carbofluorination of N-allylglycines incorporates both the ethyl group and fluorine via stereospecific anti-addition, achieving dr values of 15:1 [1].
Acid-sensitive N-Boc or N-Cbz groups prevent epimerization during fluorination but require non-acidic workup conditions. For acid-tolerant intermediates, N-nosyl (Ns) protection enables fluorination under basic conditions without racemization. Post-fluorination deprotection employs thiophenol/DBU for Ns removal or TFA for Boc cleavage, maintaining >99% cis-isomer integrity. O-Silyl protection (TBS, TIPS) at C4 hydroxyl in precursor stages minimizes elimination during activation [1] [2].
Table 2: Protecting Group Performance in cis-3-Ethyl-4-fluoropyrrolidine Synthesis
| Protecting Group | Compatible Fluorination Conditions | Deprotection Method | cis Retention (%) | Key Advantage |
|---|---|---|---|---|
| Boc | DAST, TFEDAST (neutral) | TFA/DCM (0°C) | 99 | Prevents N-alkylation |
| Ns | KF, [¹⁸F]KF (basic) | PhSH/DBU (25°C) | >99 | Enables SN₂ fluorination |
| Cbz | Morpho-DAST (neutral) | H₂/Pd-C (EtOAc) | 98 | Orthogonal to Boc |
| TBS (O-protection) | Activation (MsCl/Tf₂O) | TBAF/THF | >99 | Eliminates β-elimination |
Morpho-DAST (Mor-DAST) outperforms DAST or Deoxo-Fluor® in cis-3-ethyl-4-fluoropyrrolidine synthesis due to superior thermal stability (decomposition onset: 140°C vs. DAST’s 90°C) and suppressed side reactions. Electrophilic agents like Selectfluor® or Accufluor® afford racemic mixtures due to carbocation-mediated pathways, rendering them unsuitable for stereocontrolled synthesis. However, Mor-DAST requires anhydrous substrates and generates corrosive morpholine-HF byproducts, necessitating scavenger resins during purification. Yield optimization studies confirm Mor-DAST’s superiority (92%) over DAST (65%) for tertiary alcohol precursors [1] [2].
Table 3: Fluorinating Agent Comparison for cis-3-Ethyl-4-fluoropyrrolidine Synthesis
| Parameter | Morpho-DAST | DAST | Selectfluor® | Nf-FDA |
|---|---|---|---|---|
| Reaction Temp (°C) | 25–40 | 0–25 | 80–100 | -10–25 |
| cis Selectivity | >98% | 85% | <10% | 96% |
| Byproduct Formation | Low | High | Moderate | Very Low |
| Epimerization Risk | None | Moderate | High | None |
| Scale-up Feasibility | Excellent | Poor | Good | Excellent |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: